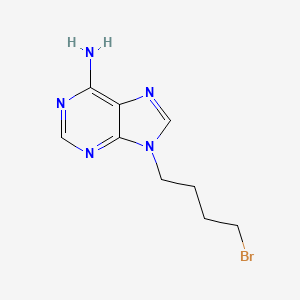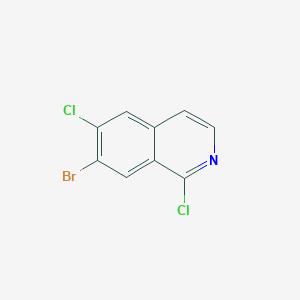
2,4,6-Trichloro-8-methoxyquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-8-methoxyquinolin-3-amine is a heterocyclic aromatic compound with the molecular formula C10H7Cl3N2O and a molecular weight of 277.53 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-8-methoxyquinolin-3-amine typically involves the chlorination of 8-methoxyquinoline followed by amination. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride, and the subsequent amination is carried out using ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2,4,6-Trichloro-8-methoxyquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, thiourea, or primary amines are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are employed under controlled temperature and pH conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products include quinoline oxides or reduced amine derivatives.
科学的研究の応用
2,4,6-Trichloro-8-methoxyquinolin-3-amine has several applications in scientific research:
作用機序
The mechanism of action of 2,4,6-Trichloro-8-methoxyquinolin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
類似化合物との比較
- 2,4,6-Trichloroquinoline
- 8-Methoxyquinoline
- 3-Aminoquinoline
Comparison: 2,4,6-Trichloro-8-methoxyquinolin-3-amine is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs
特性
分子式 |
C10H7Cl3N2O |
|---|---|
分子量 |
277.5 g/mol |
IUPAC名 |
2,4,6-trichloro-8-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H7Cl3N2O/c1-16-6-3-4(11)2-5-7(12)8(14)10(13)15-9(5)6/h2-3H,14H2,1H3 |
InChIキー |
BFNRWAMPOKQCSC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1N=C(C(=C2Cl)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


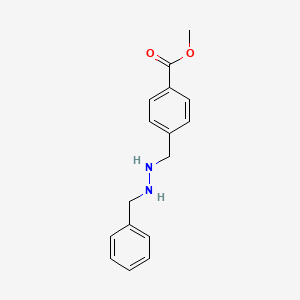

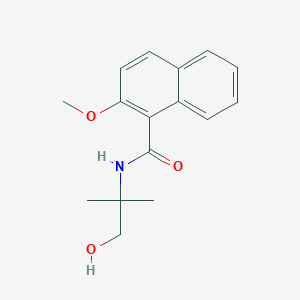

![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)
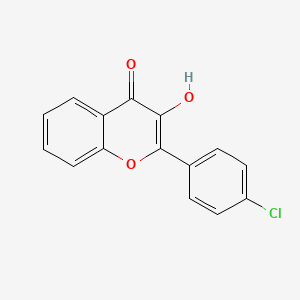
![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)

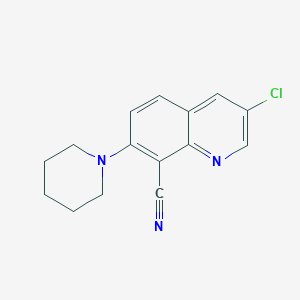
![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)
![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)
